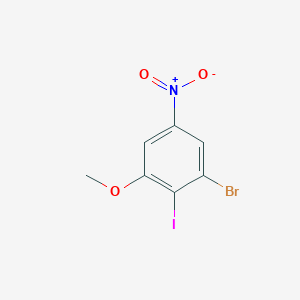![molecular formula C10H8BrNO3 B3020972 Ethyl 6-bromobenzo[d]isoxazole-3-carboxylate CAS No. 651780-27-7](/img/structure/B3020972.png)
Ethyl 6-bromobenzo[d]isoxazole-3-carboxylate
Vue d'ensemble
Description
Ethyl 6-bromobenzo[d]isoxazole-3-carboxylate (EBBC) is a synthetic organic compound that has been extensively studied for its potential applications in various scientific research fields. It is a white crystalline solid with a molecular weight of 269.09 g/mol and a melting point of 146-147°C. EBBC is a member of the isoxazole family and is structurally similar to other isoxazole derivatives, such as ethyl 5-bromo-2-methylbenzo[d]isoxazole-3-carboxylate (EMBC) and ethyl 4-bromobenzo[d]isoxazole-3-carboxylate (EBBC).
Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
Ethyl 6-bromobenzo[d]isoxazole-3-carboxylate is utilized in the synthesis of various heterocyclic compounds. For instance, it's used in the preparation of [1,2,3]Triazolo[1,5-a]quinoline derivatives, highlighting its role in creating complex organic structures with potential applications in medicinal chemistry (Pokhodylo & Obushak, 2019).
Development of Novel Biological Agents
The compound is instrumental in the development of new biological agents. Research involving ethyl 2-aminobenzo[d]thiazole-6-carboxylate, a related compound, has led to the synthesis of derivatives with significant antibacterial and antifungal activities, indicating the potential of this compound in similar applications (Shafi, Rajesh, & Senthilkumar, 2021).
Advancements in Organic Chemistry
This compound plays a crucial role in advancing organic chemistry research. Its derivatives have been used in studies exploring the chemistry of 5-Oxodihydroisoxazoles and their reactions, contributing to a deeper understanding of organic reaction mechanisms (Ang, Prager, & Williams, 1995).
Pharmaceutical Research
In the pharmaceutical domain, derivatives of this compound have shown promising results. For example, ITH4012, a novel tacrine derivative based on a similar compound, has been investigated for its neuroprotective properties and potential as an acetylcholinesterase inhibitor (Orozco et al., 2004).
Exploration of Biological Activity
Its derivatives are also used in synthesizing compounds for preliminary exploration of biological activities, such as their effects against aphids and armyworms, showing the versatility of this compound in various biological research fields (Li et al., 2020).
Safety and Hazards
Propriétés
IUPAC Name |
ethyl 6-bromo-1,2-benzoxazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO3/c1-2-14-10(13)9-7-4-3-6(11)5-8(7)15-12-9/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADEQGMXEHRCMKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC2=C1C=CC(=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50694877 | |
| Record name | Ethyl 6-bromo-1,2-benzoxazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50694877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
651780-27-7 | |
| Record name | Ethyl 6-bromo-1,2-benzoxazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50694877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,3-Benzothiazol-6-yl-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone](/img/structure/B3020895.png)


![N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide](/img/structure/B3020900.png)
![Ethyl 2-[[2-[(5-propyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B3020903.png)
![2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B3020904.png)
![N-(3-chlorophenyl)-2-(3'-(4-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B3020905.png)
![3-[(2,6-dichlorobenzyl)sulfanyl]-5-{[(2,6-dichlorobenzyl)sulfinyl]methyl}-4-methyl-4H-1,2,4-triazole](/img/structure/B3020906.png)



